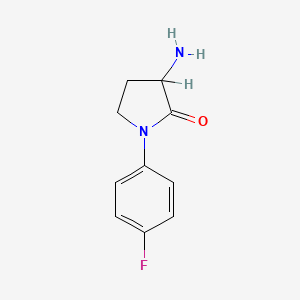

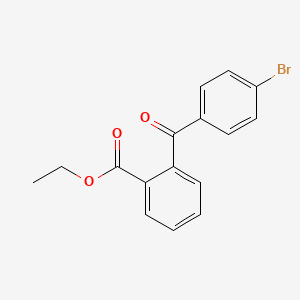

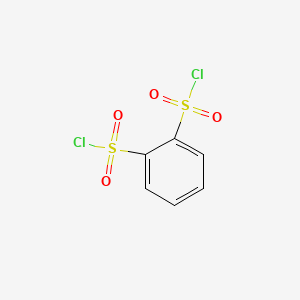

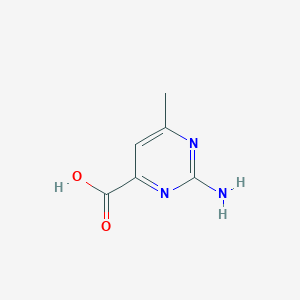

![molecular formula C8H6BrNOS B1266797 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 98434-22-1](/img/structure/B1266797.png)

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one and related derivatives often involves methods that ensure the introduction of the bromo substituent into the benzo[b][1,4]thiazin-3(4H)-one framework. A common approach is the microwave-assisted one-pot synthesis via Smiles rearrangement, using substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines. This method provides high yields of the product in a short reaction time, showcasing the efficiency of microwave irradiation in facilitating heterocyclic synthesis (Zuo et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis Techniques

- A study described the synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones using microwave irradiation, which includes derivatives of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one. This method involves the irradiation of ethyl-2-bromo-2-alkyl/aryl acetate and 2-amino thiophenol (Kamila et al., 2006).

- Another approach for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives was developed using a room-temperature procedure in an ionic liquid medium without any catalysts, bases, or additives (Sharifi et al., 2013).

Antimicrobial Properties

- Research focusing on the antimicrobial properties of 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives, which include the core structure of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one, found that certain derivatives showed potent antimicrobial activity (Maheshwari & Goyal, 2016).

Pharmacological Potential

- A study synthesized and evaluated the anticonvulsant activity of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, indicating the potential pharmacological applications of this class of compounds (Zhang et al., 2010).

- The synthesis and evaluation of novel 2H-benzo[b][1,4]thiazin-3(4H)-one based 1,2,3-triazoles for their in vitro anticancer activity highlighted the potential use of these compounds in cancer treatment (Rajender, Narsimha, & Reddy, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

6-bromo-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMFOFHASVVZIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291306 |

Source

|

| Record name | 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one | |

CAS RN |

98434-22-1 |

Source

|

| Record name | 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.